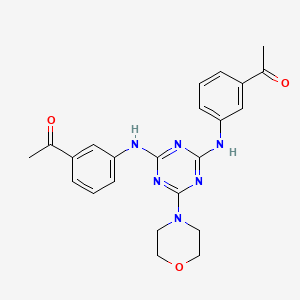

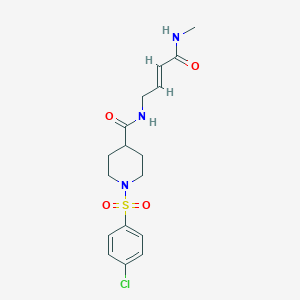

1,1'-(((6-吗啉基-1,3,5-三嗪-2,4-二基)双(氮杂二基))双(3,1-苯基)二乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3,5-Triazines are a class of compounds well known for a long time, and still continue the object of considerable interest, mainly due to their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .

Synthesis Analysis

Several specific synthetic protocols were developed for the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis

The complete range of 2,4,6-trisubstituted-1,3,5-triazines were obtained from cyanuric chloride by sequential substitution of the chloride atom using oxygen, nitrogen and sulfur centered nucleophiles .Chemical Reactions Analysis

The synthesized compounds have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria and C. albicans representing fungi .科学研究应用

Antimicrobial Activity

1,3,5-triazine derivatives, including the one , have been investigated for their antimicrobial activity . These compounds exhibit antimicrobial properties, making them potential candidates for the treatment of bacterial infections . Some of these compounds have shown promising activity against Staphylococcus aureus and Escherichia coli .

Anti-cancer Activity

The s-triazine core is a useful scaffold for the discovery of novel anticancer drugs . To date, three s-triazine derivatives, including altretamine, gedatolisib, and enasidenib, have already been approved for refractory ovarian cancer, metastatic breast cancer, and leukemia therapy, respectively .

Antiviral Activity

1,3,5-triazine derivatives have also been investigated for their antiviral activities . These compounds could potentially be used in the development of new antiviral drugs .

Inhibitors of CYP1A1 Activity

Some 1,2,4-triazine derivatives have been synthesized and evaluated as potent inhibitors targeting CYP1A1 activity . This suggests that similar derivatives, including the one , could potentially be used for this purpose.

Chiral Stationary Phases

1,3,5-triazine derivatives can be used as chiral stationary phases . For example, they can be used as chiral solvating agents for the determination of enantiomeric excess by NMR spectroscopy .

Preparation of Luminescent, Optical Switches

1,3,5-triazine compounds can be used for the preparation of luminescent, optical switches . This makes them useful in the field of optoelectronics .

Metal Complexes, Liquid Crystals, Calixarenes, Dendrimers, Polymers

1,3,5-triazine derivatives can be used in the preparation of metal complexes, liquid crystals, calixarenes, dendrimers, and polymers . This wide range of applications makes these compounds extremely versatile .

Optical Brighteners for Household Washing Powders

1,3,5-triazine derivatives can also be used as optical brighteners for household washing powders . This application takes advantage of the luminescent properties of these compounds .

作用机制

Target of Action

Similar compounds have been used as antioxidants and light stabilizers , suggesting that this compound may interact with reactive oxygen species or other light-sensitive targets.

Mode of Action

It’s known that similar compounds function as antioxidants by attaching the nitroxyl radical with the surface atoms . This suggests that 1,1’-(((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))bis(3,1-phenylene))diethanone may also interact with radicals to prevent oxidative damage.

Pharmacokinetics

Similar compounds are known to have good thermal stability , which may impact their bioavailability and distribution within the body.

Result of Action

As an antioxidant and light stabilizer, it likely helps to prevent cellular damage caused by oxidative stress and light exposure .

属性

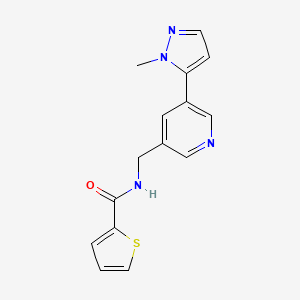

IUPAC Name |

1-[3-[[4-(3-acetylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O3/c1-15(30)17-5-3-7-19(13-17)24-21-26-22(25-20-8-4-6-18(14-20)16(2)31)28-23(27-21)29-9-11-32-12-10-29/h3-8,13-14H,9-12H2,1-2H3,(H2,24,25,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYPTYUDXPGKFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

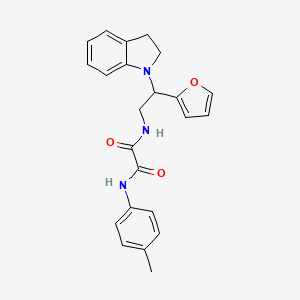

![methyl 5-((1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2484437.png)

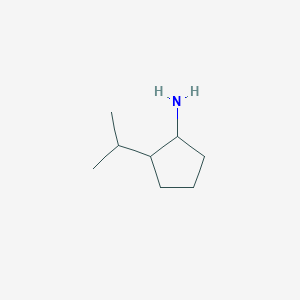

![N-[(furan-2-yl)methyl]-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2484439.png)

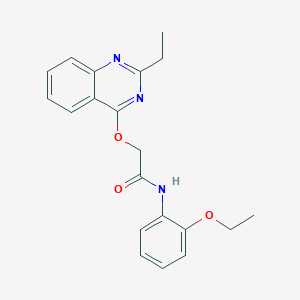

![1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2484442.png)

![2-[(2-Fluoro-4-nitrophenoxy)methyl]furan](/img/structure/B2484447.png)

![Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2484448.png)

![1-benzyl-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2484458.png)